N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-16-9-10-20(31-3)19(13-16)24-21(29)15-32-23-26-25-22(28(23)27-11-4-5-12-27)17-7-6-8-18(14-17)30-2/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFALHUEQLOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a methoxy group and a triazole moiety, which are known to enhance biological activity. The molecular formula is , with a molecular weight of 402.48 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 402.48 g/mol |
| LogP | 5.5291 |
| Polar Surface Area | 45.865 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) due to their ability to inhibit DNA gyrase, a crucial enzyme for bacterial replication .
Anti-inflammatory Properties
Compounds structurally related to this compound have been evaluated for anti-inflammatory activity. For example, certain derivatives showed selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib . The IC50 values for these compounds ranged from 0.023 to 0.125 µM, demonstrating potent anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to modulate several signaling pathways involved in inflammation and infection:
- Inhibition of COX Enzymes: By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.
- DNA Gyrase Inhibition: Similar compounds have been shown to inhibit DNA gyrase, leading to bacterial cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anti-inflammatory Activity:
- Antimicrobial Efficacy:
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Analytical and Spectral Comparisons
Table 3: Spectroscopic and Crystallographic Data
Key Observations:
- NMR Differentiation: The target compound’s pyrrole and methoxy groups would cause distinct shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) compared to Rapa analogs () .
- MS/MS Dereplication: Molecular networking () could distinguish the target compound from OLC-12 () via cosine scores <0.7 due to divergent sulfanyl-acetamide fragments .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The compound is synthesized via multi-step condensation reactions. A typical procedure involves refluxing equimolar concentrations of substituted oxazolones and triazole-thioacetamide derivatives in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours. Post-reaction, the product is isolated via ice-cold acid quenching and recrystallized from ethanol . Modifications in substituents (e.g., methoxy vs. hydroxy groups) require adjusting precursor reagents, as seen in analogous triazole-acetamide syntheses .
Q. How is the molecular structure of this compound confirmed in academic research?
X-ray crystallography is the gold standard for structural elucidation, resolving bond lengths, angles, and supramolecular packing (e.g., π-π stacking of aromatic rings). For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular framework. Key NMR signals include the methoxy protons (~δ 3.8–4.0 ppm) and pyrrole/phenyl protons (δ 6.5–8.0 ppm) .
Q. What analytical methods ensure purity and stability during preclinical studies?
Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95%). Stability studies employ accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolytic or oxidative byproducts. Thermal stability is evaluated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Design of Experiments (DoE) approaches, such as response surface methodology, identify critical factors (catalyst loading, reflux time, solvent ratios). For example, replacing traditional reflux with flow chemistry (e.g., continuous microreactors) improves reaction efficiency and reduces byproducts, as demonstrated in analogous triazole syntheses . Catalyst screening (e.g., zeolites vs. acidic resins) may further enhance regioselectivity .
Q. What structure-activity relationships (SAR) govern its biological activity?
SAR studies reveal that the 3-methoxyphenyl and pyrrole groups are critical for target binding. Modifying the triazole’s 4-position (e.g., replacing pyrrole with pyrazole) reduces antiproliferative activity by 60% in cancer cell lines. Methoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability, but excessive substitution (>2 methoxy groups) decreases solubility .
Q. How can computational modeling predict pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like tyrosine kinases. ADMET predictions using SwissADME indicate moderate bioavailability (F ~30–40%) due to high molecular weight (~480 Da) and moderate permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s). Metabolizer software (e.g., GLORY) predicts CYP3A4-mediated oxidation of the pyrrole ring .
Q. How should researchers address contradictions in biological data across studies?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., Western blotting for target protein inhibition). Batch-to-batch variability in compound purity (>5% impurities) can also skew results, necessitating rigorous QC .
Q. What strategies improve aqueous solubility for in vivo studies?
Salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/water) enhance solubility. Nanoparticle formulations (PLGA or liposomes) achieve sustained release—encapsulation efficiency >80% and particle size <200 nm are optimal. Prodrug approaches (e.g., phosphate esters of the acetamide) improve bioavailability by 2–3 fold .
Methodological Notes
- Experimental Design : Use factorial designs (e.g., 2³ factorial) to optimize reaction parameters .
- Data Analysis : Apply multivariate statistics (ANOVA, PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
